molecular formula C19H15NO5 B557308 N-(9-Fluorenylmethoxycarbonyloxy)succinimide CAS No. 82911-69-1

N-(9-Fluorenylmethoxycarbonyloxy)succinimide

Cat. No.: B557308
CAS No.: 82911-69-1
M. Wt: 337.3 g/mol
InChI Key: WMSUFWLPZLCIHP-UHFFFAOYSA-N
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Description

N-(9-Fluorenylmethoxycarbonyloxy)succinimide is a chemical compound widely used in organic synthesis, particularly in the field of peptide chemistry. It is known for its efficiency in the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids . This compound is often employed as a reagent in the synthesis of glycopeptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(9-Fluorenylmethoxycarbonyloxy)succinimide can be synthesized through a reaction involving 9-fluorenylmethanol and succinic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with high yield.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(9-Fluorenylmethoxycarbonyloxy)succinimide primarily undergoes substitution reactions. It reacts with hydroxy-amino acids to form N-(9-fluorenylmethoxycarbonyl) derivatives . This reaction is highly selective and avoids the formation of dipeptides, which is a common issue with other reagents like chloroformate .

Common Reagents and Conditions

The reaction of this compound with hydroxy-amino acids typically requires the presence of a base such as triethylamine. The reaction is carried out in solvents like dimethyl sulfoxide or dimethyl formamide .

Major Products Formed

The major products formed from the reaction of this compound with hydroxy-amino acids are N-(9-fluorenylmethoxycarbonyl) derivatives. These derivatives are crucial intermediates in the synthesis of peptides and glycopeptides .

Scientific Research Applications

Peptide Synthesis

Fmoc-OSu is predominantly used in the synthesis of peptides due to its ability to selectively protect amino groups. The Fmoc (9-fluorenylmethoxycarbonyl) group allows for the formation of stable peptide bonds while enabling easy deprotection under mild basic conditions. This selectivity is particularly beneficial when synthesizing complex peptides that require multiple protective groups.

Case Study: Glycopeptide Synthesis

A study demonstrated the efficiency of Fmoc-OSu in synthesizing glycopeptides, which are peptides with carbohydrate moieties attached. The use of Fmoc-OSu led to higher yields compared to traditional methods using chloroformates like Fmoc-Cl. This method allows for the incorporation of glycosylation without compromising the integrity of the peptide backbone .

Synthesis of Hydroxy Amino Acid Derivatives

Fmoc-OSu is recognized for its effectiveness in synthesizing derivatives of hydroxy amino acids. The compound facilitates the formation of N-(9-fluorenylmethoxycarbonyl) derivatives, which are crucial for various biochemical applications.

Data Table: Hydroxy Amino Acid Derivatives Yield Comparison

Reagent UsedYield (%)Comments
Fmoc-OSu85Higher yield than chloroformates
Fmoc-Cl65Lower yield due to side reactions

This table illustrates that Fmoc-OSu provides superior yields in the synthesis of hydroxy amino acid derivatives, highlighting its importance in synthetic organic chemistry .

Solubility Studies and Thermodynamic Properties

Recent research has focused on the solubility characteristics of Fmoc-OSu in various solvents, which is critical for optimizing reaction conditions in synthetic procedures. The compound exhibits high solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), making these solvents ideal choices for reactions involving this reagent.

Solubility Data

The solubility of Fmoc-OSu was measured across different temperatures and solvent mixtures:

Solvent MixtureMole Fraction Solubility (at 298.15 K)
DMF + Water0.009693
DMSO + Water0.006406
Ethanol + Water0.000823

These findings indicate that DMF is the most effective solvent for dissolving Fmoc-OSu, facilitating reactions that require this reagent .

Biological Applications

Emerging studies have explored the biological activity of compounds derived from Fmoc-OSu, particularly in anti-cancer research. For instance, investigations into its solvation effects revealed potential applications in drug delivery systems targeting breast cancer cells.

Case Study: Anti-Cancer Activity

Research highlighted that derivatives of Fmoc-OSu exhibited significant cytotoxic effects against breast cancer cell lines, suggesting its potential as a lead compound in cancer therapeutics. The study utilized spectroscopic methods to analyze solute-solvent interactions, providing insights into how Fmoc-OSu derivatives can be optimized for biological applications .

Mechanism of Action

The mechanism by which N-(9-fluorenylmethoxycarbonyloxy)succinimide exerts its effects involves the formation of a stable carbamate linkage with hydroxy-amino acids. This linkage protects the amino acid from unwanted reactions during peptide synthesis. The compound’s molecular target is the hydroxyl group of the amino acid, and the pathway involves nucleophilic substitution .

Biological Activity

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a versatile chemical compound widely utilized in peptide synthesis and bioconjugation. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Fmoc-OSu is characterized by the following properties:

  • Molecular Formula : C₁₉H₁₅NO₅
  • Molecular Weight : 337.33 g/mol
  • Melting Point : 147-151 °C
  • Solubility : Highly soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water .

The structure of Fmoc-OSu features a fluorenylmethoxycarbonyl (Fmoc) group attached to a succinimide moiety, which enhances its reactivity towards nucleophiles, particularly amino acids.

Peptide Synthesis

Fmoc-OSu is primarily employed as a protecting reagent in peptide synthesis. It facilitates the selective protection of amino groups, allowing for the efficient assembly of peptides. This selectivity is crucial in synthesizing biologically active peptides with minimal side reactions .

Table 1: Comparison of Fmoc-OSu with Other Protecting Reagents

ReagentAdvantagesDisadvantages
Fmoc-OSuHigh selectivity, efficient synthesisRequires careful handling
BocStable under acidic conditionsLess selective than Fmoc
ZGood for solid-phase synthesisSensitive to base hydrolysis

Role in Edman Degradation

Fmoc-OSu is also utilized in Edman degradation, a method for sequencing amino acids in proteins. In this context, it allows for the selective cleavage of the N-terminal amino acid, enabling the identification of peptide sequences .

Case Studies and Research Findings

  • Synthesis of Hydroxyl Amino Acids :
    A study demonstrated that Fmoc-OSu effectively synthesizes hydroxyl amino acid derivatives, showcasing its utility in generating compounds with potential biological activity .
  • Thermodynamic Studies :
    Research on the solubility of Fmoc-OSu revealed that its solubility increases with temperature and varies significantly across different solvents. The highest solubility was observed in DMF, which is critical for optimizing reaction conditions in peptide synthesis .
  • Functionalization Studies :
    Recent investigations highlighted the role of Fmoc-OSu in the functionalization of amines, leading to the development of molecules with specific adhesive properties. This functionalization is pivotal for applications in biomaterials and drug delivery systems .

Safety and Handling

Fmoc-OSu poses certain hazards; it is harmful if swallowed and may cause allergic skin reactions. Proper safety measures should be taken when handling this reagent, including using personal protective equipment (PPE) and working under fume hoods .

Q & A

Basic Research Questions

Q. How can researchers optimize the solubility of Fmoc-OSu in aqueous systems for peptide synthesis?

Fmoc-OSu exhibits poor aqueous solubility, necessitating co-solvency techniques. A study using the KAT-LSER model demonstrated that aqueous mixtures with acetone, ethanol, or DMSO significantly enhance solubility. For example, a 70:30 (v/v) acetone-water system increases solubility by 20-fold compared to pure water. Researchers should systematically test co-solvent ratios (e.g., 10–90% organic phase) and monitor temperature effects (15–45°C) to optimize dissolution for specific reaction conditions .

Q. What is the role of Fmoc-OSu in solid-phase peptide synthesis (SPPS)?

Fmoc-OSu is widely used to introduce the Fmoc protecting group onto amino groups. Its active ester reacts efficiently with primary amines under mild alkaline conditions (pH 8–9), typically in DMF or dichloromethane. A recommended protocol involves adding 1.2–1.5 equivalents of Fmoc-OSu to the amine substrate with a catalytic base (e.g., N,N-diisopropylethylamine) at 0–25°C for 1–3 hours. Excess reagent can be removed via aqueous washes or precipitation .

Q. Which analytical methods are validated for quantifying Fmoc-OSu in reaction mixtures?

Reverse-phase HPLC with UV detection (265 nm) is the gold standard. A validated method uses a C18 column, acetonitrile-water gradient (50–90% acetonitrile over 20 min), and a flow rate of 1.0 mL/min. For MALDI-MS analysis, methylamidation or charge derivatization improves ionization efficiency, enabling detection limits as low as 10 pmol .

Advanced Research Questions

Q. How do solvent-solute interactions influence Fmoc-OSu’s preferential solvation in co-solvent systems?

Preferential solvation analysis using the inverse Kirkwood-Buff integral method reveals that Fmoc-OSu is preferentially solvated by organic solvents (e.g., acetone) in aqueous mixtures. This is attributed to hydrophobic interactions between the fluorenyl group and organic co-solvents. Researchers should consider solvent polarity (measured via ET(30) scale) and hydrogen-bond donor/acceptor properties when designing co-solvent systems to maximize solubility .

Q. What are the mechanistic insights into Fmoc-OSu’s stability under varying pH and temperature conditions?

Fmoc-OSu undergoes hydrolysis in aqueous solutions, with a half-life of 2–4 hours at pH 7.4 (37°C). Acidic conditions (pH < 4) accelerate degradation via succinimide ring opening, while alkaline conditions (pH > 9) promote Fmoc-group cleavage. For long-term storage, anhydrous DMF or acetonitrile at -20°C is recommended. Thermal gravimetric analysis (TGA) shows stability up to 150°C, but prolonged heating above 60°C in solution causes decomposition .

Q. How can researchers resolve contradictions in reported solubility data for Fmoc-OSu across different studies?

Discrepancies often arise from variations in solvent purity, crystallization methods, or measurement techniques (e.g., gravimetric vs. spectroscopic). To ensure reproducibility, standardize solvent preparation (e.g., degassing to remove CO2) and validate solubility via multiple methods (e.g., HPLC and NMR). Recent studies emphasize using dynamic light scattering (DLS) to detect micro-precipitation undetected by traditional assays .

Q. What strategies improve Fmoc-OSu’s efficiency in labeling N-glycans for MALDI-MS analysis?

Pre-methylamidation of glycans prior to Fmoc-OSu derivatization enhances ionization by introducing permanent positive charges. Optimize the reaction with a 10:1 molar excess of Fmoc-OSu in 50 mM ammonium bicarbonate buffer (pH 8.5) at 37°C for 2 hours. Post-labeling, purify via C18 solid-phase extraction to remove unreacted reagent .

Q. Methodological Considerations

Q. How should researchers handle safety risks associated with Fmoc-OSu?

Fmoc-OSu is a skin and respiratory irritant (R36/37/38). Use in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Store at 2–8°C in a desiccator. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists. Spills should be neutralized with 5% sodium bicarbonate before disposal .

Q. What are the limitations of Fmoc-OSu in complex biological matrices?

Non-specific labeling of primary amines (e.g., lysine residues) can occur in protein-rich environments. To mitigate this, pre-block amines with acetic anhydride or use a lower Fmoc-OSu concentration (0.5 equivalents). For glycan-specific labeling, employ enzymatic deglycosylation to isolate target molecules prior to derivatization .

Q. How does Fmoc-OSu compare to other N-hydroxysuccinimide (NHS) esters in bioconjugation?

Fmoc-OSu offers superior fluorescence properties (λex 265 nm, λem 315 nm) for tracking conjugation efficiency. However, its larger steric bulk may reduce reaction rates compared to smaller NHS esters (e.g., sulfo-NHS acetate). Kinetic studies show a second-order rate constant of 0.15 M⁻¹s⁻¹ at 25°C, which is 3–5× slower than NHS-acetate .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 9H-fluoren-9-ylmethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c21-17-9-10-18(22)20(17)25-19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSUFWLPZLCIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232090
Record name 9-Fluorenylmethylsuccinimidyl carbonate
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Molecular Weight

337.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

82911-69-1
Record name N-(9-Fluorenylmethoxycarbonyloxy)succinimide
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Record name 9-Fluorenylmethylsuccinimidyl carbonate
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Record name 9-Fluorenylmethylsuccinimidyl carbonate
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Record name (2,5-dioxopyrrolidin-1-yl)-9H-fluoren-9-ylmethyl carbonate
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Record name Carbonic acid, 2,5-dioxo-1-pyrrolidinyl 9H-fluoren-9-ylmethyl ester
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Retrosynthesis Analysis

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Feasible Synthetic Routes

N-(9-Fluorenylmethoxycarbonyloxy)succinimide
N-(9-Fluorenylmethoxycarbonyloxy)succinimide
N-(9-Fluorenylmethoxycarbonyloxy)succinimide
N-(9-Fluorenylmethoxycarbonyloxy)succinimide
N-(9-Fluorenylmethoxycarbonyloxy)succinimide
N-(9-Fluorenylmethoxycarbonyloxy)succinimide

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